N-tert-butylfuran-2-carboxamide

Overview

Description

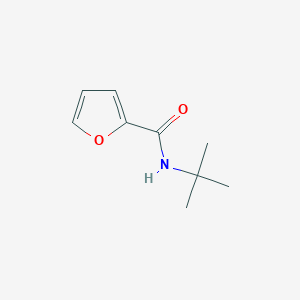

N-tert-butylfuran-2-carboxamide is a chemical compound with the CAS Number: 98331-10-3 . It has a molecular weight of 167.21 and its IUPAC name is N-(tert-butyl)-2-furamide . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) . The Inchi Key is JLKDJHPRTZFHOP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 303.0±15.0 °C at 760 mmHg . The physical form of this compound is a white to yellow solid .Scientific Research Applications

Chemical Synthesis and Derivative Preparation

N-tert-butylfuran-2-carboxamide has been a subject of interest in chemical synthesis. Pevzner explored the preparation of 3-, 4-halomethyl derivatives of 5-tert-butylfuran containing electron-withdrawing substituents and their phosphorylation, highlighting the utility of such compounds in chemical reactions (Pevzner, 2003). Similarly, Casper and Hitchcock detailed the synthesis of derivatives of N‐tert‐Butyldecahydro‐3‐isoquinoline carboxamide, a structural fragment in HIV protease inhibitors, showcasing the relevance of this compound derivatives in medicinal chemistry (Casper & Hitchcock, 2007).

Development of Pharmacophores

The compound has been involved in the development of new pharmacophores. Kumar et al. synthesized a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, and evaluated their cytotoxicity against human cancer cell lines, highlighting the potential of these derivatives in designing new anticancer agents (Kumar et al., 2009).

Solid-Phase Synthesis Applications

Gaehde and Matsueda developed N-tert.-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid for use as a handle in the solid-phase synthesis of peptide α-carboxamides. This derivative was found to be suitable for the synthesis, indicating the relevance of this compound in peptide and protein research (Gaehde & Matsueda, 2009).

Protecting Group in Organic Synthesis

Muranaka, Ichikawa, and Matsuda developed a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), which could be removed using mild basic desilylation methods. The application of this group to simple carboxamide groups, as well as to more complex and acid-sensitive adenosine derivatives, was demonstrated, showing the versatility of this compound in organic synthesis (Muranaka, Ichikawa, & Matsuda, 2011).

Reactivity and Catalysis

Bonnet et al. studied the reactivity of magnesiated bases on substituted pyridines and found that N-(tert-Butyl)pyridine-2-carboxamide is readily deprotonated, leading to the synthesis of 2,3-disubstituted pyridines with useful carboxylic acid or amino-derived functions. This highlights the reactivity of this compound derivatives and their potential in catalysis and organic synthesis (Bonnet et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

The n-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and cpi-1189 . These drugs target different enzymes and proteins in the body, suggesting that N-tert-butylfuran-2-carboxamide may have a similar range of targets.

Mode of Action

It’s known that n-tert-butyl amides, in general, can interact with their targets through various mechanisms, including enzyme inhibition, receptor binding, and modulation of protein function .

Biochemical Pathways

For instance, finasteride inhibits the enzyme 5-alpha reductase, affecting the conversion of testosterone to dihydrotestosterone . Nelfinavir, a protease inhibitor, interferes with the life cycle of HIV .

Pharmacokinetics

The molecular weight of the compound is 16721 , which is within the optimal range for oral bioavailability

Result of Action

Based on the known effects of other n-tert-butyl amides, it could potentially have a range of effects depending on its specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the synthesis of N-tert-butyl amides has been performed under solvent-free conditions at room temperature , suggesting that the compound may be stable under these conditions.

Properties

IUPAC Name |

N-tert-butylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKDJHPRTZFHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2460173.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2460174.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2460175.png)

![N-(2-ethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2460177.png)

![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2460178.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2-methoxybenzyl)amine](/img/structure/B2460183.png)

![2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2460184.png)

![{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2460191.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2460192.png)

![Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B2460194.png)